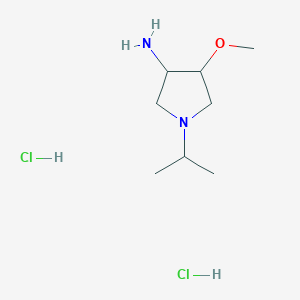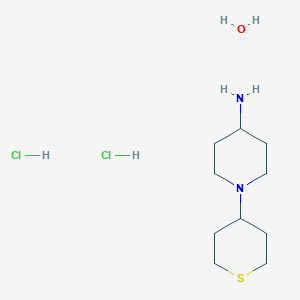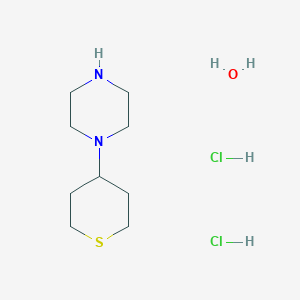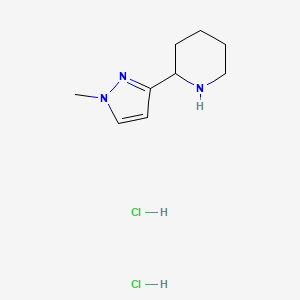![molecular formula C23H26N4O2 B3808160 N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide](/img/structure/B3808160.png)
N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide
Übersicht
Beschreibung
N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide, also known as MIBP, is a compound that has been widely studied in scientific research due to its potential therapeutic applications. MIBP is a proline-based compound that has been shown to have significant effects on various physiological and biochemical processes in the body. In
Wirkmechanismus
The mechanism of action of N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways in the body. N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide has been shown to have significant biochemical and physiological effects in the body. It has been shown to have antitumor activity, inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory activity, reducing the production of inflammatory mediators in the body. N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide has been shown to have antiviral activity, inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide has been shown to have potential as a treatment for neurological disorders, improving cognitive function and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied in scientific research, and its mechanism of action and physiological effects are well documented. However, there are also limitations to the use of N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the potential toxicity of N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide has not been fully explored, which could limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide. One area of research could focus on the development of novel N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide derivatives with improved solubility and pharmacokinetic properties. Another area of research could focus on the potential therapeutic applications of N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could explore the potential toxicity of N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide and its derivatives, which could inform the development of safer and more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have significant effects on various physiological and biochemical processes in the body, including antitumor, anti-inflammatory, and antiviral activities. N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-15-13-24-22(26)16-27-14-5-8-21(27)23(28)25-20-7-4-3-6-19(20)17-9-11-18(29-2)12-10-17/h3-4,6-7,9-13,15,21H,5,8,14,16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAJYIJOWMDYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCC2C(=O)NC3=CC=CC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2R*,4S*)-4-hydroxy-1-[(4-methoxy-3-methylphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B3808091.png)
![1-(2-chloro-4-fluorobenzyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3808092.png)
![[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate](/img/structure/B3808094.png)

![N-(1-isopropyl-1H-pyrazol-5-yl)-2-[3-(4-pyridinyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3808108.png)
![(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)[2-(methylthio)phenyl]methanone](/img/structure/B3808109.png)


![{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate](/img/structure/B3808144.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3S)-3-hydroxy-1-pyrrolidinyl]nicotinamide](/img/structure/B3808152.png)
![N-(2,3-dihydro-1H-inden-4-yl)-3-{[(isoxazol-3-ylmethyl)(methyl)amino]methyl}benzamide](/img/structure/B3808165.png)
![2,3-dimethyl-7-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3808171.png)